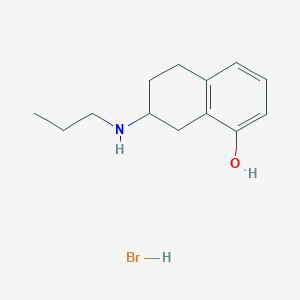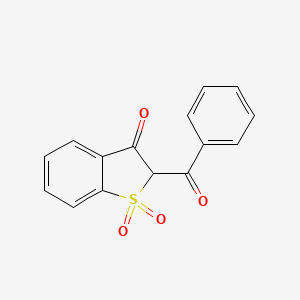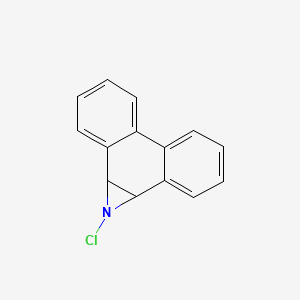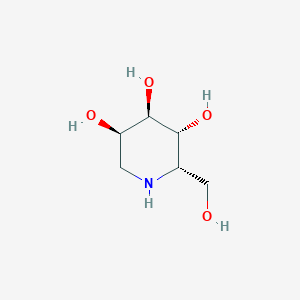![molecular formula C12H19ClO3 B14419666 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane CAS No. 82979-29-1](/img/structure/B14419666.png)
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[4.1.0]heptane ring system with a 1-chloro-2,2,2-trimethoxyethylidene substituent, making it a subject of interest for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane typically involves the use of the Simmons–Smith reaction. This reaction is a cyclopropanation process that uses an organozinc carbenoid to react with an alkene, forming a cyclopropane ring. For this compound, the reaction involves cyclohexene, diiodomethane, and a zinc-copper couple (as iodomethylzinc iodide, ICH₂ZnI) to yield the bicyclo[4.1.0]heptane structure .
Industrial Production Methods
The use of alternative reagents such as dibromomethane or diazomethane and zinc iodide can also be considered to reduce costs and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): Similar bicyclic structure but lacks the 1-chloro-2,2,2-trimethoxyethylidene substituent.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system.
Bicyclo[2.2.2]octane: Features a different arrangement of carbon atoms in the bicyclic structure.
Uniqueness
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is unique due to its specific substituent and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
| 82979-29-1 | |
Fórmula molecular |
C12H19ClO3 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
7-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H19ClO3/c1-14-12(15-2,16-3)11(13)10-8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
CDUURUAYHYTUHA-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=C1C2C1CCCC2)Cl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)






![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)



![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
